molecular formula C5H14ClNO3S B1472137 2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride CAS No. 947664-88-2

2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride

Cat. No. B1472137
CAS RN: 947664-88-2
M. Wt: 203.69 g/mol
InChI Key: WWEKKHFBQBAXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride (MES-HCl) is a widely used reagent in synthetic organic chemistry, biochemistry, and pharmacology. It is a white, crystalline solid with a melting point of 109-110°C and is soluble in water and alcohol. MES-HCl is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, cyclization, and condensation. It is also used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Gabriel-wise Synthesis of Related Compounds

The study by Zhang Guang-gui (2009) describes the Gabriel synthesis of a compound structurally related to 2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride, highlighting a methodology for obtaining high-purity hydrochloride salts through substitution, oxidation, and hydrazination reactions. This process could be relevant for synthesizing or modifying compounds like 2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride for specific scientific applications, particularly in the development of new materials or pharmaceutical intermediates (Zhang Guang-gui, 2009).

Improved Synthesis of Analogues

Research by Hunter Johnson et al. (2022) presents an improved synthesis of 5-Ethylsulfonyl-2-methoxyaniline, a molecule used in the preparation of various biologically active compounds. This research outlines methods that could potentially be applied or adapted for the synthesis and application of 2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride in the creation of kinase inhibitors or other therapeutic agents (Hunter Johnson et al., 2022).

Synthesis and Characterization of Polymers

The study conducted by J. Cardoso et al. (1997) on the synthesis, characterization, thermal, and dielectric properties of zwitterionic methacrylates may offer insights into the broader potential of sulfonyl and ethylamine derivatives in polymer science. The methodologies and findings from this research could inform the development of new materials with specific electrical or physical properties, possibly including those derived from 2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride (J. Cardoso et al., 1997).

Applications in Medicinal Chemistry

Although the direct applications of "2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride" in medicinal chemistry were not highlighted, studies on similar compounds, such as the synthesis and SAR of 1-Alkyl-2-phenylethylamine derivatives designed to discover σ1 ligands, might provide a framework for the potential therapeutic relevance of sulfonyl ethylamine derivatives in designing ligands for specific receptors (A. Nakazato et al., 1999).

Safety and Hazards

The safety data sheet for a related compound, 2-(2-Methoxyphenoxy)ethylamine, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-(2-methoxyethylsulfonyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S.ClH/c1-9-3-5-10(7,8)4-2-6;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEKKHFBQBAXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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